molecular formula C10H11Cl2NO B1402368 3-[(3,4-Dichlorophenoxy)methyl]azetidine CAS No. 1332301-47-9

3-[(3,4-Dichlorophenoxy)methyl]azetidine

Cat. No. B1402368
CAS RN: 1332301-47-9
M. Wt: 232.1 g/mol
InChI Key: NVNQVQDQDUSSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(3,4-Dichlorophenoxy)methyl]azetidine”, also known as 3-DMA, is a synthetic compound used in scientific experiments. It has a molecular formula of C10H11Cl2NO and a molecular weight of 232.1 g/mol .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .


Molecular Structure Analysis

The molecular structure of “3-[(3,4-Dichlorophenoxy)methyl]azetidine” can be represented by the SMILES string ClC(C=C(C=C1)OCC2CCNC2)=C1Cl . The InChI key is HACSXXKCNGCELO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Spectroscopic Properties : The synthesis and spectroscopic analysis of azetidine derivatives, including aziridine and azetidine fatty esters, have been researched. These compounds, characterized by NMR and IR spectral analysis, demonstrate the versatility of azetidine compounds in chemical synthesis (Lie Ken Jie & Syed-rahmatullah, 1992).

  • Efficient Synthesis Routes : Efficient synthesis methods have been developed for azetidine starting from 3-amino-1-propanol or 3-halopropylamine hydrohalides, highlighting the chemical pathways to create azetidine compounds (Huszthy et al., 1993).

Medicinal Chemistry and Biological Activity

  • 7-Azetidinylquinolones as Antibacterial Agents : The synthesis and structure-activity relationships of 7-azetidinylquinolones, which show promise as antibacterial agents, have been explored. This research illustrates the potential of azetidine-based compounds in developing new antibiotics (Frigola et al., 1995).

  • Antioxidant Activity of Schiff Bases and Azetidines : Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and evaluated for their in-vitro antioxidant activity. This study underscores the potential use of azetidine compounds in antioxidant applications (Nagavolu et al., 2017).

Chemical Transformations and Applications

  • Ring-Transformation to Piperidines : The reactivity of azetidine compounds in transforming to piperidines, important in medicinal chemistry, has been investigated. This research demonstrates the chemical flexibility of azetidine derivatives (Mollet et al., 2011).

  • Stable Strained Cyclic Enamines : The synthesis of 2-(dichloromethylene)azetidines, stable exocyclic enamines, showcases the chemical robustness and potential applications of azetidine derivatives in organic synthesis (Mangelinckx et al., 2008).

  • Synthesis of Azetidine Iminosugars : Research on the synthesis of azetidine iminosugars from d-glucose illustrates the application of azetidine derivatives in the creation of glycosidase inhibitors, potentially useful in medicinal chemistry (Lawande et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 3-(3,4-Dichlorophenoxy)benzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[(3,4-dichlorophenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-9-2-1-8(3-10(9)12)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNQVQDQDUSSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dichlorophenoxy)methyl]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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